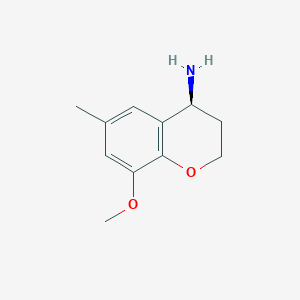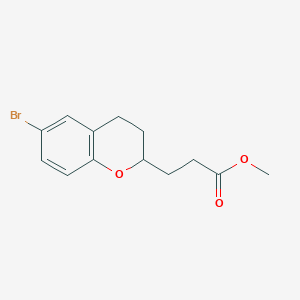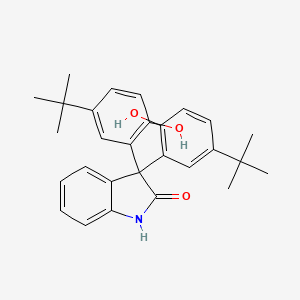
C18H21NO6S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a complex organic molecule that contains elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur. It has a molecular weight of 411.49 g/mol and is characterized by its unique structure, which includes a methoxyphenoxy group and a phenylsulfonyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-S-Methylhomocysteine involves multiple steps. One common method includes the reaction of 4-(2-Methoxyphenoxy)benzenesulfonyl chloride with S-Methylhomocysteine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control, solvent recycling, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-S-Methylhomocysteine: undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, thiol derivatives.
Applications De Recherche Scientifique
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-S-Methylhomocysteine: has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-S-Methylhomocysteine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth . The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(2-Methoxyphenoxy)phenylsulfonyl]methionine
- Benzyl (2S)-2-(benzenesulfonamido)-4-methylsulfonylbutanoate
Uniqueness
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-S-Methylhomocysteine: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound exhibits a higher degree of enzyme inhibition and greater stability under various reaction conditions .
Propriétés
Formule moléculaire |
C18H21NO6S2 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C18H21NO6S2/c1-24-16-5-3-4-6-17(16)25-13-7-9-14(10-8-13)27(22,23)19-15(18(20)21)11-12-26-2/h3-10,15,19H,11-12H2,1-2H3,(H,20,21)/t15-/m0/s1 |
Clé InChI |
ZINZJWYAJXCTMR-HNNXBMFYSA-N |
SMILES isomérique |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CCSC)C(=O)O |
SMILES canonique |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)
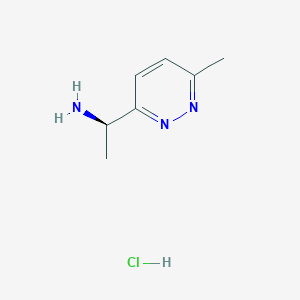

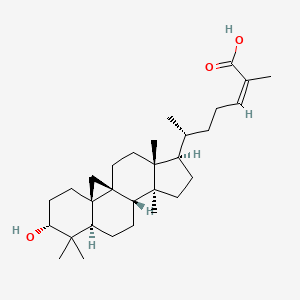
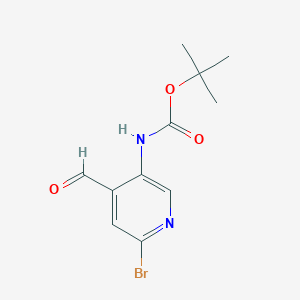
![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
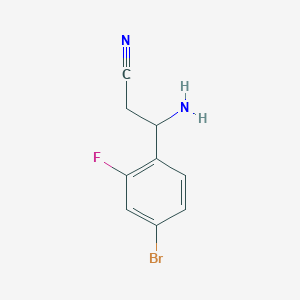
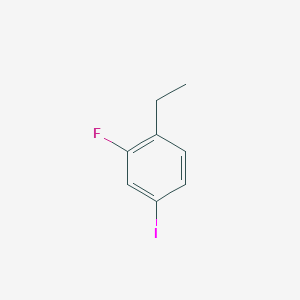

![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
